1-(3-Bromo-2-methylpropyl)-3-chlorobenzene

Catalog No.
S13707625
CAS No.
M.F
C10H12BrCl
M. Wt
247.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-2-methylpropyl)-3-chlorobenzene

Product Name

1-(3-Bromo-2-methylpropyl)-3-chlorobenzene

IUPAC Name

1-(3-bromo-2-methylpropyl)-3-chlorobenzene

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

InChI

InChI=1S/C10H12BrCl/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3

InChI Key

KOIFNQGXNCGTFI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)CBr

1-(3-Bromo-2-methylpropyl)-3-chlorobenzene is an organic compound characterized by the molecular formula C10H12BrCl\text{C}_{10}\text{H}_{12}\text{BrCl}. This compound features a benzene ring substituted with a bromine atom and a chlorine atom, which significantly influences its chemical properties and reactivity. The presence of both halogens in the structure allows for unique interactions in various

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide or amine groups. This property is crucial for synthesizing various derivatives.
  • Oxidation Reactions: Under specific conditions, this compound can be oxidized to form alcohols or ketones, expanding its utility in organic synthesis.
  • Reduction Reactions: Reduction processes can convert this compound into corresponding hydrocarbons, providing pathways for further chemical transformations.

The synthesis of 1-(3-Bromo-2-methylpropyl)-3-chlorobenzene can be achieved through several methods:

  • Bromination of 2-Methylpropene: This method involves the bromination of 2-methylpropene to produce 3-bromo-2-methylpropene, which is subsequently reacted with chlorobenzene under controlled conditions to yield the desired product.
  • Alkylation Techniques: Another approach includes alkylating chlorobenzene with 3-bromo-2-methylpropyl halide in the presence of strong bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution reactions.
  • Industrial Production: In industrial settings, large-scale production often employs continuous flow reactors and optimized separation techniques to enhance efficiency and reduce costs during the bromination and chlorination processes.

1-(3-Bromo-2-methylpropyl)-3-chlorobenzene has several applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, contributing to advancements in synthetic chemistry.
  • Biological Studies: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors, which may have pharmaceutical implications.
  • Industrial Use: It finds applications in producing specialty chemicals and materials, leveraging its unique reactivity profile for manufacturing processes.

Interaction studies involving 1-(3-Bromo-2-methylpropyl)-3-chlorobenzene focus on its mechanisms of action at the molecular level. The compound's halogen substituents can engage in electrophilic aromatic substitution reactions, while the alkyl group may undergo nucleophilic substitutions. These interactions are critical for understanding how this compound affects biological systems and its potential therapeutic uses.

Several compounds exhibit structural similarities to 1-(3-Bromo-2-methylpropyl)-3-chlorobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(3-Bromo-2-methylpropyl)-2-chlorobenzeneC10H12BrClSimilar structure but different halogen positioning; used in similar reactions.
1-Bromo-3-chlorobenzeneC6H4BrClLacks the alkyl substituent; simpler structure; widely studied for reactivity.
1-Bromo-2-(1-methylpropyl)benzeneC10H13BrContains a methylpropyl group; different halogen positioning affects reactivity.

These compounds share characteristics with 1-(3-Bromo-2-methylpropyl)-3-chlorobenzene but differ in their substitution patterns and potential applications, highlighting the uniqueness of the original compound due to its specific combination of functional groups and structural features .

XLogP3

4.4

Exact Mass

245.98109 g/mol

Monoisotopic Mass

245.98109 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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